1-(2,6-dimethylmorpholin-4-yl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)ethan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,6-Dimethylmorpholino)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is a complex organic compound that features a morpholine ring substituted with dimethyl groups, a triazolopyrimidine moiety, and a thioether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-dimethylmorpholin-4-yl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)ethan-1-one typically involves multiple steps:
Formation of the Triazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Thioether Formation: The triazolopyrimidine core is then reacted with a suitable thiol compound to introduce the thioether linkage.
Morpholine Substitution: Finally, the morpholine ring, substituted with dimethyl groups, is introduced through nucleophilic substitution reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions: 1-(2,6-Dimethylmorpholino)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced under mild conditions to modify the triazolopyrimidine ring or the thioether linkage.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products:
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazolopyrimidine derivatives.
Substitution Products: Functionalized morpholine derivatives.
Scientific Research Applications
1-(2,6-Dimethylmorpholino)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 1-(2,6-dimethylmorpholin-4-yl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)ethan-1-one depends on its specific application:
Molecular Targets: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: The compound could affect various biochemical pathways, including signal transduction, metabolic pathways, or gene expression.
Comparison with Similar Compounds
1-(2,6-Dimethylmorpholino)-2-((3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone: can be compared with other compounds featuring similar structural motifs, such as:
Uniqueness:
- The unique combination of the morpholine ring, triazolopyrimidine core, and thioether linkage in 1-(2,6-dimethylmorpholin-4-yl)-2-({3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)ethan-1-one provides distinct chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
1-(2,6-dimethylmorpholin-4-yl)-2-(3-methyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2S/c1-8-4-19(5-9(2)21-8)10(20)6-22-13-11-12(14-7-15-13)18(3)17-16-11/h7-9H,4-6H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPKGHURUTGOBRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(=O)CSC2=NC=NC3=C2N=NN3C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.